molecular formula C7H11N3O B2390288 1-(2-Pyrazinylamino)-2-propanol CAS No. 866156-90-3

1-(2-Pyrazinylamino)-2-propanol

Cat. No.: B2390288
CAS No.: 866156-90-3
M. Wt: 153.185
InChI Key: YZIKOHNWTJXHCB-UHFFFAOYSA-N
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Description

1-(2-Pyrazinylamino)-2-propanol is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 4. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries .

Preparation Methods

The synthesis of 1-(2-Pyrazinylamino)-2-propanol can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrazine with 2-amino-1-propanol under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial production methods for pyrazine derivatives often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

1-(2-Pyrazinylamino)-2-propanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(2-Pyrazinylamino)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, pyrazine derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents .

Comparison with Similar Compounds

1-(2-Pyrazinylamino)-2-propanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

1-(pyrazin-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-6(11)4-10-7-5-8-2-3-9-7/h2-3,5-6,11H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIKOHNWTJXHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=CN=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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